[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride chemical structure and properties
[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride chemical structure and properties
A Note to the Reader: Initial research indicates that the compound [3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride is not a widely documented or commercially available chemical entity. Therefore, this guide has been expertly curated to focus on a closely related and extensively studied analogue, 4-Hydroxy-3-methoxybenzylamine hydrochloride , also known as Vanillylamine hydrochloride. This compound shares the core benzylamine structure and offers a wealth of data relevant to researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-methoxybenzylamine hydrochloride, a white to off-white crystalline solid, is a significant organic compound in the fields of pharmaceutical and fine chemical synthesis.[1][2] Structurally, it is a halogenated derivative of a substituted benzylamine and is commonly referred to as Vanillylamine hydrochloride.[1] Its primary importance lies in its role as a key intermediate in the biosynthesis and synthetic production of capsaicin and its analogues (capsaicinoids).[3][4] Capsaicin is the pungent compound found in chili peppers, and its derivatives are investigated for a range of therapeutic applications.[5] Vanillylamine hydrochloride is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available starting material.[3] This guide will provide a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in authoritative scientific data.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-Hydroxy-3-methoxybenzylamine hydrochloride comprises a benzene ring substituted with a hydroxyl group, a methoxy group, and a protonated aminomethyl group, with a chloride counter-ion.[2] The presence of the hydrochloride salt significantly enhances its solubility in polar solvents like water and ethanol.[1][2]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClNO₂ | [2][6] |
| Molecular Weight | 189.64 g/mol | |
| CAS Number | 7149-10-2 | |
| Appearance | White to light yellow crystalline powder/solid | [1][6] |
| Melting Point | 218-224 °C (with decomposition) | [7][8] |
| Solubility | Soluble in water and ethanol; Insoluble in ether. Soluble in DMSO (50 mg/mL). | [1][4] |
| Purity | ≥97% to >99% available commercially | [8][9] |
| InChI Key | PUDMGOSXPCMUJZ-UHFFFAOYSA-N | [7] |
| SMILES String | Cl.COc1cc(CN)ccc1O | [7] |
Synthesis of 4-Hydroxy-3-methoxybenzylamine Hydrochloride
The most prevalent and industrially scalable method for the synthesis of Vanillylamine hydrochloride begins with vanillin. A robust, two-step process involving oximation followed by reduction is widely employed.[3][10]
Causality Behind Experimental Choices
The choice of a two-step synthesis via an oxime intermediate is based on its reliability and high yield.[3][10] Vanillin's aldehyde group is first converted to a more stable oxime. This intermediate is then reduced to the primary amine. Catalytic hydrogenation is a common choice for the reduction step due to its efficiency and cleaner reaction profile compared to some chemical reducing agents.[10] The final step involves the addition of hydrochloric acid to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.[11]
Experimental Protocol: Two-Step Synthesis from Vanillin
This protocol is adapted from established industrial processes.[3][12]
Part A: Synthesis of Vanillin Oxime Intermediate
-
Reaction Setup: In a suitable reaction vessel, suspend 56.58 g of vanillin in 283 ml of glacial acetic acid.
-
Addition of Base: With stirring, add 32.02 g of anhydrous sodium acetate to the suspension.[3]
-
Addition of Hydroxylamine: Add 28.29 g of hydroxylamine hydrochloride to the reaction mixture.[3]
-
Reaction Conditions: Gently heat the mixture to a temperature between 30°C and 35°C. Continue to stir at this temperature for approximately 30 hours.[3] The resulting product, vanillin oxime, will remain in the reaction mixture for the subsequent step.
Part B: Reduction of Vanillin Oxime to Vanillylamine Hydrochloride
-
Acidification: To the reaction mixture from Part A, add 38 ml of hydrochloric acid.[3]
-
Catalyst Addition: Carefully add 6.2 g of 10% Palladium on carbon (Pd/C) catalyst to the mixture.[3][12]
-
Hydrogenation: Transfer the mixture to a pressure reactor. Pressurize the vessel with hydrogen gas to 4 bar.[3][12]
-
Reaction Conditions: Cool the mixture to 10°C and stir vigorously for 4 hours while maintaining the hydrogen pressure.[3][12]
-
Work-up: Following the completion of the reaction, add 71 ml of water and heat the mixture to 60°C. Stir for 1 hour to ensure all salts are dissolved.[12]
-
Crystallization and Isolation: Cool the resulting suspension to 3°C and stir for an additional 3 hours to facilitate the crystallization of the product.[12]
-
Filtration and Drying: Filter the precipitated Vanillylamine hydrochloride, wash the solid with cold acetone, and dry at 50°C to yield the final product.[12]
A high-level overview of this synthetic workflow is presented below.
Caption: Workflow for the two-step synthesis of Vanillylamine HCl.
Biological Activity and Applications
Vanillylamine hydrochloride is a compound of significant interest due to its biological role and its utility as a chemical building block.
-
Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various pharmaceutical compounds.[8][13] Most notably, it is a key intermediate for producing capsaicin and synthetic capsaicinoids.[3] These compounds are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain perception.[5][14] This makes Vanillylamine hydrochloride a valuable starting material for the development of analgesics.[5] It is also used in the synthesis of beta-adrenergic agonists and vasodilators for treating cardiovascular diseases.[13][15]
-
Biochemical Research: As a metabolite of capsaicin and an intermediate in its biosynthesis, Vanillylamine hydrochloride is a valuable reagent for biochemical research.[9][13] It is used to study metabolic pathways and enzyme functions related to capsaicinoids.[13] Some studies have also investigated its potential antioxidant properties and its role in influencing neurotransmitter levels, suggesting applications in research for neurological and age-related diseases.[8][14]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as a versatile building block for creating more complex organic molecules, including specialty polymers and chiral catalysts.[13][15]
The core relationship in its primary application is illustrated in the pathway below.
Caption: Vanillylamine's role as a precursor to pharmaceuticals.
Safety and Handling
4-Hydroxy-3-methoxybenzylamine hydrochloride is considered a hazardous chemical and should be handled with appropriate safety precautions.[16]
-
Hazard Classification: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[7][16][17]
-
Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation.[7][17]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[17]
-
P280: Wear protective gloves, eye protection, and face protection.[17]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[17]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[7]
-
Storage: Store in a well-ventilated place, below +30°C.[17]
Always consult the material safety data sheet (MSDS) before handling this compound.
References
-
The Chemical Profile and Industrial Applications of Vanillylamine Hydrochloride. (n.d.). Dakota Ingredients. Retrieved from [Link][13]
-
Google Patents. (2005). US6958418B2 - Process for preparing vanillylamine hydrochloride. Retrieved from [12]
-
Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Retrieved from [11]
-
Friedman, J. R., Nolan, N. A., Brown, K. C., & Surh, Y. J. (2017). Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy. Molecules, 22(9), 1503. Retrieved from [Link][5]
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